Acifran vs. Niacin: GPR109A Potency and Receptor Subtype Activity
Acifran activates GPR109A with an EC50 of 160 nM for ERK1/2 phosphorylation in CHO‑K1 cells, while niacin's EC50 is 47 nM, indicating comparable high‑affinity receptor engagement [1]. Critically, acifran also robustly activates the low‑affinity niacin receptor GPR109B (EC50 = 316 nM), a feature that distinguishes it from many synthetic GPR109A agonists that lack GPR109B activity and fail to recapitulate niacin's full lipid profile [2]. Niacin's GPR109B EC50 exceeds 100 μM, underscoring acifran's broader receptor activation [1].
| Evidence Dimension | EC50 for ERK1/2 phosphorylation |
|---|---|
| Target Compound Data | GPR109A: 160 nM; GPR109B: 316 nM |
| Comparator Or Baseline | Niacin: GPR109A: 47 nM; GPR109B: >100 μM |
| Quantified Difference | Acifran is 3.4‑fold less potent at GPR109A but >316‑fold more potent at GPR109B |
| Conditions | CHO‑K1 cells stably expressing human GPR109A or GPR109B; p‑ERK1/2 measured |
Why This Matters
Dual GPR109A/GPR109B agonism may be required for full lipid‑modulating efficacy, making acifran a more faithful niacin mimetic than GPR109A‑selective comparators.
- [1] Mahboubi K, Witman‑Jones T, Adamus JE, et al. Triglyceride modulation by acifran analogs: activity towards the niacin high and low affinity G protein‑coupled receptors HM74A and HM74. Biochem Biophys Res Commun. 2006;340(2):482‑490. View Source
- [2] Jung JK, Johnson BR, Duong T, et al. Analogues of acifran: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b. J Med Chem. 2007;50(7):1445‑1448. View Source
